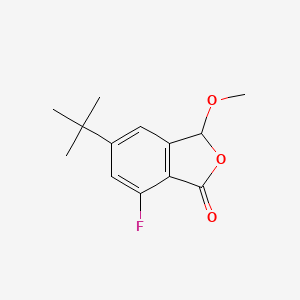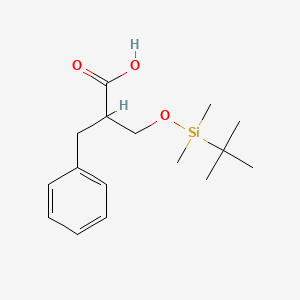
Ethyl 3-(pyrimidin-5-yl)propanoate
Descripción general
Descripción
Ethyl 3-(pyrimidin-5-yl)propanoate is an organic compound that belongs to the class of esters It features a pyrimidine ring attached to a propionate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-(pyrimidin-5-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 5-bromopyrimidine with ethyl acrylate in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction.
Another method involves the use of 2-aminopyridine and ethyl acrylate as starting materials. The reaction is catalyzed by trifluoromethanesulfonic acid and carried out in anhydrous ethanol under nitrogen protection. The reaction mixture is heated in an oil bath at temperatures between 120-160°C for 16-20 hours. The product is then isolated by washing with organic solvents and recrystallization .
Industrial Production Methods
Industrial production of ethyl 3-(5-pyrimidyl)propionate typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts and solvents may vary depending on the specific requirements of the industrial setup.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(pyrimidin-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated or alkylated pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(pyrimidin-5-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals, particularly those targeting inflammatory and fibrotic diseases
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 3-(5-pyrimidyl)propionate involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The pyrimidine ring is known to interact with nucleic acids and proteins, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(2-pyridyl)propionate
- Ethyl 3-(4-pyridyl)propionate
- Ethyl 3-(6-pyridyl)propionate
Uniqueness
Ethyl 3-(pyrimidin-5-yl)propanoate is unique due to the specific positioning of the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
ethyl 3-pyrimidin-5-ylpropanoate |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)4-3-8-5-10-7-11-6-8/h5-7H,2-4H2,1H3 |
Clave InChI |
BQRRNZRDNKXREU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=CN=CN=C1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-tert-Butyl-8-hydroxymethylimidazo[1,2-a]pyridine](/img/structure/B8700578.png)


![4-[2-(1,2-Dihydroquinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8700591.png)






